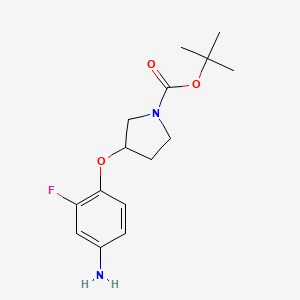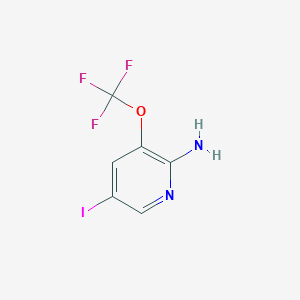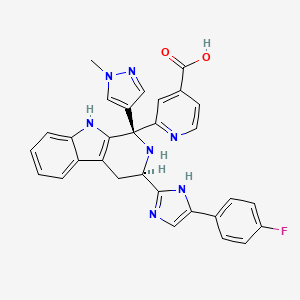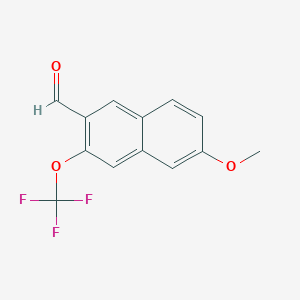
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-diox oanthracene-2-sulphonate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, sulphonate, and carbonyl groups. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) involves several steps, each requiring specific reaction conditions and reagentsThe final steps involve the sulphonation and amination reactions to introduce the sulphonate and amino groups, respectively .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The presence of chlorine atoms in the quinoxaline ring makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
科学的研究の応用
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
類似化合物との比較
Compared to other similar compounds, 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
1,4-Diamino-2,3-dichloro-anthraquinone: This compound shares the anthraquinone core but lacks the quinoxaline and sulphonate groups.
Disodium 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: This compound is structurally similar but may differ in specific functional group arrangements
These comparisons highlight the distinct features and potential advantages of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) in various applications.
特性
分子式 |
C31H19Cl2N5Na2O9S2 |
|---|---|
分子量 |
786.5 g/mol |
IUPAC名 |
disodium;1-amino-4-[4-[[[2-(2,3-dichloroquinoxalin-6-yl)-2-oxoethyl]amino]methyl]-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C31H21Cl2N5O9S2.2Na/c32-30-31(33)38-20-10-15(6-8-18(20)37-30)22(39)13-35-12-14-5-7-19(23(9-14)48(42,43)44)36-21-11-24(49(45,46)47)27(34)26-25(21)28(40)16-3-1-2-4-17(16)29(26)41;;/h1-11,35-36H,12-13,34H2,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChIキー |
IBADSEDLTLTLAF-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)CNCC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)
![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)

![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)


![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)

